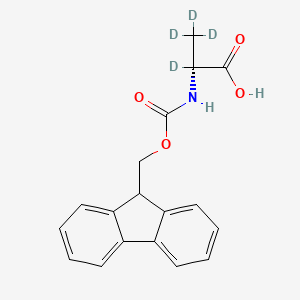![molecular formula C18H17FO2 B15352990 Allyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B15352990.png)
Allyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate: is a chemical compound characterized by its unique structure, which includes an allyl group attached to a fluorinated biphenyl moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobiphenyl and allyl bromide.
Reaction Conditions: The reaction involves a nucleophilic substitution where the fluorine atom on the biphenyl ring is replaced by the allyl group. This process requires a strong base, such as potassium tert-butoxide, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.
Reduction: The reduction product is 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanol.
Substitution: Various nucleophiles can replace the allyl group, leading to a diverse range of substitution products.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: It is used in the production of advanced materials, such as microporous organic polymers, which have applications in gas storage and separation.
Mechanism of Action
The mechanism by which Allyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atom in the biphenyl ring can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Fluorobiphenyl: A simpler fluorinated biphenyl compound without the allyl group.
Allyl Bromide: A compound with an allyl group but lacking the fluorinated biphenyl moiety.
Fluorinated Propanoic Acids: Compounds with similar functional groups but different structural frameworks.
Uniqueness: Allyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate is unique due to the combination of the allyl group and the fluorinated biphenyl structure, which provides distinct chemical and physical properties compared to its similar compounds.
Properties
Molecular Formula |
C18H17FO2 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
prop-2-enyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H17FO2/c1-3-11-21-18(20)13(2)15-9-10-16(17(19)12-15)14-7-5-4-6-8-14/h3-10,12-13H,1,11H2,2H3 |
InChI Key |
CXCYBYJFMBVBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15352912.png)

![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)


![4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid](/img/structure/B15352941.png)







